molecular formula C15H13F2NOS B514828 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide CAS No. 448199-08-4

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide

Cat. No.: B514828
CAS No.: 448199-08-4
M. Wt: 293.3g/mol
InChI Key: KYTIPFIEVHQPMK-UHFFFAOYSA-N
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a difluoromethyl group attached to a sulfanylphenyl moiety, which is further connected to a phenylacetamide group. The presence of the difluoromethyl group imparts distinct chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide typically involves the introduction of the difluoromethyl group into the phenylacetamide structure. One common method includes the reaction of 4-mercaptophenylacetic acid with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the difluoromethyl group or other functional groups.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and strong acids or bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified difluoromethyl groups or reduced phenylacetamide derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-fluorobenzamide
  • N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-methoxyphenyl)acetamide

Uniqueness

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide stands out due to its unique combination of the difluoromethyl group and the phenylacetamide structure. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c16-15(17)20-13-8-6-12(7-9-13)18-14(19)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTIPFIEVHQPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230475
Record name N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448199-08-4
Record name N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448199-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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